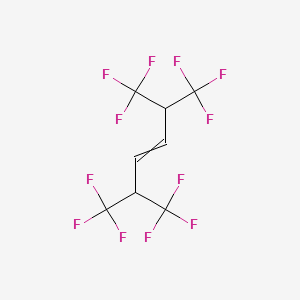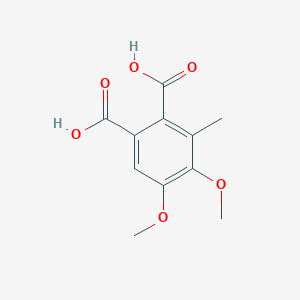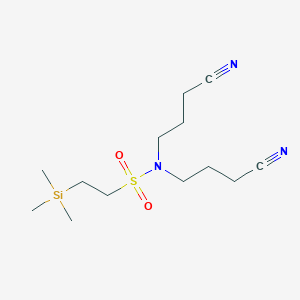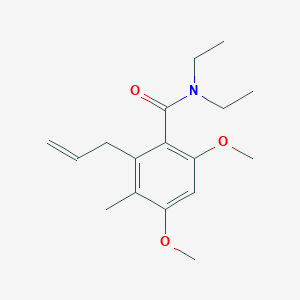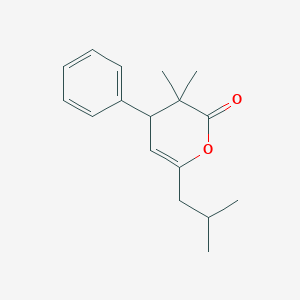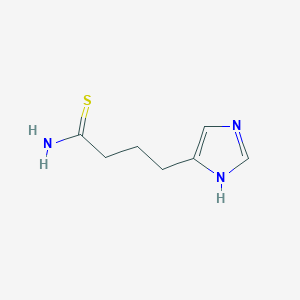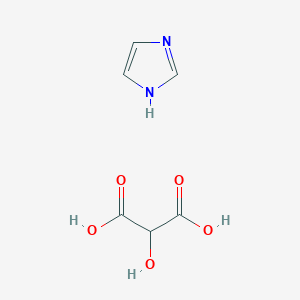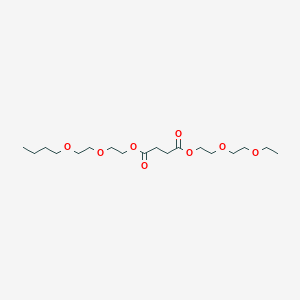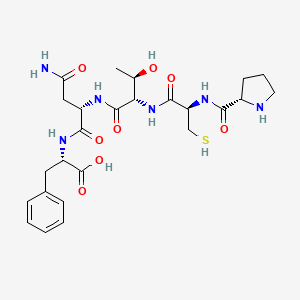
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- is a complex peptide compound composed of five amino acids: L-phenylalanine, L-proline, L-cysteine, L-threonine, and L-asparagine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions to prevent racemization.
Deprotection: Protective groups on the amino acids are removed using specific reagents, such as trifluoroacetic acid (TFA), to expose reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like TFA, followed by purification through techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microbial hosts, such as Escherichia coli, which then express the peptide. The peptide is subsequently purified from the microbial culture.
化学反应分析
Types of Reactions
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol (BME) in aqueous buffers.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides in organic solvents.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学研究应用
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized in the development of bioactive materials and as a component in biochemical assays.
作用机制
The mechanism of action of L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to active sites or allosteric sites on enzymes, modulating their activity. Additionally, the presence of cysteine allows for the formation of disulfide bonds, which can influence the peptide’s stability and function.
相似化合物的比较
Similar Compounds
L-Phenylalanyl-L-proline:
L-Phenylalanine, L-lysyl-L-leucyl-L-isoleucyl-L-prolyl-L-asparaginyl-: A longer peptide with different amino acid composition.
Cyclo (L-phenylalanine-L-proline): A cyclic dipeptide involved in quorum sensing in bacteria.
Uniqueness
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can enhance the peptide’s stability and functionality, making it valuable for various applications in research and industry.
属性
CAS 编号 |
680987-17-1 |
|---|---|
分子式 |
C25H36N6O8S |
分子量 |
580.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H36N6O8S/c1-13(32)20(31-23(36)18(12-40)30-21(34)15-8-5-9-27-15)24(37)28-16(11-19(26)33)22(35)29-17(25(38)39)10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18,20,27,32,40H,5,8-12H2,1H3,(H2,26,33)(H,28,37)(H,29,35)(H,30,34)(H,31,36)(H,38,39)/t13-,15+,16+,17+,18+,20+/m1/s1 |
InChI 键 |
QVDOULBEKUTTLL-KQFIUFIBSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2)O |
规范 SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CS)NC(=O)C2CCCN2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


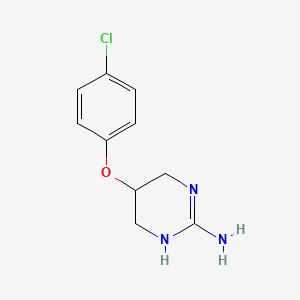
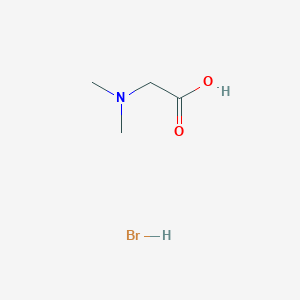
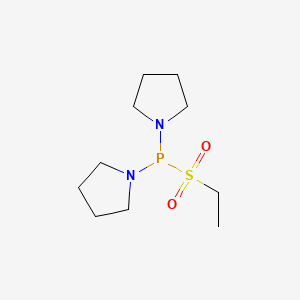

![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)

